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(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

Cat. No.: B1262991
M. Wt: 429.93 g/mol
InChI Key: TZPLBTUUWSVGCY-UHFFFAOYSA-L
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Description

Nomenclature and Chemical Relationships within Biological Systems

The systematic naming and classification of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) are fundamental to understanding its function and interactions within a biological context. Its nomenclature reflects its core structure and its relationship to other key biomolecules.

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is classified as a phenylpyruvic acid derivative. This class of organic compounds is characterized by a pyruvic acid moiety attached to a phenyl group. The core structure of phenylpyruvic acid is a keto acid that can exist in equilibrium with its enol tautomers. georganics.sk It is a product of the oxidative deamination of phenylalanine. georganics.sk In the case of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), the phenyl group is further substituted with two iodine atoms and an oxidized hydroxyl group. This compound is specifically a derivative of pyruvic acid carrying a 3,5-diiodo-4-hydroxyphenyl group at the 3-position. chemicalbook.com

In chemical terms, (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is the conjugate base of (3,5-diiodo-4-hydroxyphenyl)pyruvic acid. chemicalbook.com This relationship is defined by the loss of protons from the acidic functional groups of the parent molecule. Specifically, 3-(4-hydroxyphenyl)pyruvate (B1235634) is a 2-oxo monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)pyruvic acid. nih.gov The "oxidophenyl" and "(2-)" in the name of the subject compound indicate the deprotonated state of both the carboxylic acid and the phenolic hydroxyl group, resulting in a dianion.

Table 1: Nomenclature and Chemical Identity
AttributeDescriptionSource
Systematic Name3-(4-hydroxy-3,5-diiodophenyl)-2-oxopropanoic acid jst.go.jp
Chemical ClassPhenylpyruvic acid derivative
Functional ParentPyruvic acid chemicalbook.com
Conjugate Acid(3,5-diiodo-4-hydroxyphenyl)pyruvic acid chemicalbook.com

Historical Context of Research on Iodinated Phenylpyruvates

Research into iodinated organic compounds has a long history, deeply intertwined with the study of thyroid gland function. In 1896, Baumann discovered that the thyroid gland contains a significant amount of iodine. nih.gov This finding was a crucial step that suggested iodine's importance in thyroid function. nih.gov The subsequent isolation of thyroxine, an iodinated derivative of the amino acid tyrosine, further solidified the link between iodine and thyroid hormones. nih.gov

The study of iodinated phenylpyruvates, such as (3,5-Diiodo-4-hydroxyphenyl)pyruvic acid, emerged from this broader investigation into thyroid hormone metabolism. mainehealth.org Research from the mid-20th century began to explore the various pathways of thyroid hormone metabolism, recognizing that it was not merely a process of degradation but an essential component of the thyroid's regulatory effects. mainehealth.org This historical work laid the groundwork for understanding how compounds like iodinated phenylpyruvates might function as intermediates or byproducts in these complex metabolic pathways.

Significance of Pyruvate (B1213749) Derivatives in Metabolic Research

Pyruvate derivatives are of central importance in metabolic research as they are key intermediates in numerous biochemical pathways. Phenylpyruvic acid, for instance, is a catabolic byproduct of phenylalanine metabolism. hmdb.caumaryland.edu

The accumulation of phenylpyruvic acid in the urine is a hallmark of the metabolic disorder phenylketonuria (PKU). georganics.skhmdb.ca This condition results from a deficiency in the enzyme that converts phenylalanine to tyrosine, leading to the buildup of phenylalanine and its conversion to phenylpyruvic acid. hmdb.ca Studies have shown that phenylpyruvate can inhibit the activity of key enzymes in the brain, such as pyruvate carboxylase, which may contribute to the neurological symptoms observed in PKU. portlandpress.com The investigation of various phenylpyruvic acid derivatives is therefore crucial for understanding the pathophysiology of such metabolic diseases and for developing potential therapeutic strategies. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4I2O4-2 B1262991 (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4I2O4-2

Molecular Weight

429.93 g/mol

IUPAC Name

3-(3,5-diiodo-4-oxidophenyl)-2-oxopropanoate

InChI

InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)/p-2

InChI Key

TZPLBTUUWSVGCY-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1I)[O-])I)CC(=O)C(=O)[O-]

Origin of Product

United States

Biochemical Metabolism and Interconversion Pathways of 3,5 Diiodo 4 Oxidophenyl Pyruvate 2

Involvement in Central Carbon Metabolism Pathways

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-), in its protonated form as (3,5-Diiodo-4-hydroxyphenyl)pyruvate, is recognized for its association with fundamental metabolic cycles, including the citrate (B86180) cycle, pyruvate (B1213749) metabolism, and glyoxylate (B1226380) and dicarboxylate metabolism. This integration highlights its position at the crossroads of amino acid and carbohydrate metabolism.

Role in the Citrate Cycle (TCA Cycle)

While direct enzymatic steps for the entry of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) into the Citrate Cycle (TCA Cycle) are not extensively detailed in the literature, the metabolic fate of structurally similar compounds, such as p-hydroxyphenylpyruvate, provides a well-established precedent. The degradation pathway of tyrosine, from which these compounds are derived, ultimately yields fumarate (B1241708) and acetoacetate (B1235776). davuniversity.org Fumarate is a direct intermediate of the TCA cycle, and acetoacetate can be converted to acetyl-CoA, the primary fuel for the cycle. davuniversity.orgyoutube.com

The proposed pathway for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) would likely mirror that of p-hydroxyphenylpyruvate. This involves a series of enzymatic reactions, including oxidative decarboxylation and ring cleavage, to produce smaller molecules that can enter the TCA cycle. davuniversity.org The presence of iodine atoms on the phenyl ring may influence the rate and specificity of these enzymatic reactions.

Integration into Pyruvate Metabolism

Pyruvate is a pivotal molecule in metabolism, standing at the terminus of glycolysis and serving as a starting point for the TCA cycle, gluconeogenesis, and fatty acid synthesis. youtube.com (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), as a substituted pyruvate, can be conceptually linked to these pathways. The catabolism of amino acids often leads to intermediates that are either pyruvate or can be converted to it. nih.gov

One of the key reactions of pyruvate is its oxidative decarboxylation to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex. youtube.com It is plausible that (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) could undergo a similar oxidative decarboxylation, though the specific enzymes involved with this substituted substrate are not yet fully characterized. johnshopkins.edu

Association with Glyoxylate and Dicarboxylate Metabolism

The glyoxylate and dicarboxylate metabolism pathway is interconnected with the TCA cycle and is particularly important in organisms that can synthesize carbohydrates from fats. While the direct participation of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in the glyoxylate cycle itself is not established, its structural relationship to pyruvate and dicarboxylic acids suggests a potential role in associated metabolic networks.

Interconversion with Related Iodinated Compounds

The metabolic activity of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is also defined by its relationship with other iodinated molecules, particularly through reversible reduction and oxidation reactions.

Relationship with 3-(3,5-Diiodo-4-hydroxyphenyl)lactate

A significant metabolic transformation for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is its interconversion with its corresponding lactate (B86563) derivative, 3-(3,5-Diiodo-4-hydroxyphenyl)lactate. This reaction is analogous to the well-known interconversion of pyruvate and lactate, which is catalyzed by lactate dehydrogenase (LDH). nih.gov This reversible reaction involves the reduction of the keto group in the pyruvate derivative to a hydroxyl group, forming the lactate derivative, and is dependent on the coenzyme NADH. nih.gov

The general reaction can be described as: (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) + NADH + H+ ⇌ 3-(3,5-Diiodo-4-hydroxyphenyl)lactate + NAD+

This interconversion is a key step in the metabolism of phenylalanine and other aromatic amino acids, where the corresponding phenylpyruvate is reduced to phenyllactate. youtube.com

Potential for Reductive/Oxidative Metabolic Cycles Involving (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

The reversible nature of the conversion between (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) and its lactate form allows for the potential of a reductive/oxidative metabolic cycle. The direction of this interconversion is largely governed by the intracellular ratio of NAD+ to NADH.

Reductive Pathway: In an environment with a high NADH/NAD+ ratio, indicative of a high energy state, the reduction of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) to 3-(3,5-Diiodo-4-hydroxyphenyl)lactate would be favored.

Oxidative Pathway: Conversely, a low NADH/NAD+ ratio, or a high demand for reducing equivalents, would drive the oxidation of 3-(3,5-Diiodo-4-hydroxyphenyl)lactate back to (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), regenerating NADH.

This cycling is crucial for maintaining redox balance within the cell and for linking the metabolic state to the processing of thyroid hormone metabolites.

Metabolic Flux Analysis and Network Integration of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

The metabolic journey of thyroid hormones and their precursors is a complex network of synthesis and degradation. Within this intricate system, (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), also known as 3-(3,5-Diiodo-4-hydroxyphenyl)pyruvate in its protonated form, emerges as a key intermediate metabolite. hmdb.ca Its significance lies in its position as a derivative of 3,5-diiodotyrosine (DIT), a direct precursor to thyroid hormones. wikipedia.orgnih.gov Understanding the metabolic flux and network integration of this pyruvate derivative is crucial for a comprehensive view of thyroid biochemistry.

Biochemical Formation and Position in the Metabolic Network

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is formed from the transamination of 3,5-diiodo-L-tyrosine (B556648) (DIT). acs.org This conversion is a critical step in an alternative pathway for DIT metabolism, diverting it from its direct role in thyroxine synthesis. Once formed, (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is integrated into the broader metabolic landscape, connecting tyrosine metabolism with other significant pathways. It is recognized as a component of several key metabolic cycles, including pyruvate metabolism, the citrate cycle (TCA cycle), and glyoxylate and dicarboxylate metabolism. hmdb.ca

The integration of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) into these central metabolic pathways highlights its potential role in cellular energy and biosynthetic processes, extending beyond the confines of thyroid hormone synthesis.

Metabolic Flux Analysis: A Conceptual Framework

Metabolic flux analysis is a powerful methodology used to quantify the rate of turnover of metabolites in a biological system at steady state. It provides insights into the operational state of the metabolic network. While specific quantitative flux data for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is not extensively detailed in publicly available research, a conceptual framework for its flux can be established based on its known metabolic connections.

The flux through the pathway involving (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) would be principally governed by:

Enzyme Kinetics: The activity of the aminotransferases that catalyze the conversion of DIT to (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), and the enzymes that further metabolize it.

Substrate Availability: The intracellular concentration of its precursor, 3,5-diiodotyrosine.

Cofactor Concentrations: The availability of necessary cofactors for the enzymatic reactions.

The following table outlines the key molecules involved in the immediate metabolic vicinity of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) and their roles, which collectively influence its metabolic flux.

Compound NameRole in the Pathway
3,5-Diiodo-L-tyrosine (DIT)Precursor
(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)Intermediate Metabolite
PyruvateCentral Metabolic Hub
Citrate Cycle IntermediatesDownstream Metabolites

Network Integration and Research Findings

The integration of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) into the metabolic network is a subject of ongoing research, with studies exploring its reactions and downstream effects. Research has demonstrated the reaction of 4-Hydroxy-3,5-diiodophenylpyruvic acid with 3,5-diiodotyrosine, suggesting a potential role in the non-enzymatic formation of thyroxine precursors. acs.org

The table below summarizes key research findings related to the metabolic context of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-).

Research FocusKey Findings
Metabolic Identification Identified as an intermediate in thyroid hormone metabolism, belonging to the phenylpyruvic acid derivatives. hmdb.ca
Precursor Relationship Formed from the transamination of 3,5-diiodotyrosine (DIT). acs.org
Pathway Integration Part of the Citrate cycle (TCA cycle), Pyruvate metabolism, and Glyoxylate and dicarboxylate metabolism. hmdb.ca
Chemical Reactivity Can react with 3,5-diiodotyrosine, indicating a potential role in further metabolic condensations. acs.org

Enzymatic Transformations Involving 3,5 Diiodo 4 Oxidophenyl Pyruvate 2

Enzymes Directly Metabolizing (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

Investigations into Pyruvate (B1213749), Orthophosphate Dikinase (PPDK) Interactions

Pyruvate, Orthophosphate Dikinase (PPDK) is a key enzyme in the C4 photosynthetic pathway and is also found in C3 plants and various bacteria. oup.com Its primary function is the reversible conversion of pyruvate to phosphoenolpyruvate (B93156) (PEP). wikipedia.org The enzyme possesses two distinct active sites, one for the nucleotide substrates (ATP/AMP) and another for the pyruvate/PEP substrate, located on the N-terminal and C-terminal domains, respectively. nih.govproteopedia.orgebi.ac.uk A histidine residue on a central domain acts as a phosphoryl shuttle between these two sites. proteopedia.orgebi.ac.uk

Despite the central role of PPDK in pyruvate metabolism, a review of the scientific literature reveals a lack of direct investigations into the interaction between PPDK and (3,5-Diiodo-4-oxidophenyl)pyruvate(2-). Studies on the substrate specificity of PPDK have primarily focused on pyruvate and its close structural analogs. The binding of substrates like oxalate (B1200264) to the pyruvate binding site can induce conformational changes in the enzyme. nih.gov However, there is no specific data available regarding the binding or metabolism of larger, substituted phenylpyruvates such as DIHPPA by PPDK.

Studies on Pyruvate:Ferredoxin Oxidoreductase (PFOR) Activity and Specificity

Pyruvate:Ferredoxin Oxidoreductase (PFOR), also known as pyruvate synthase, is an enzyme that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to various metabolic pathways. wikipedia.org This enzyme is found in anaerobic microorganisms and some parasites. frontiersin.org Unlike the pyruvate dehydrogenase complex, PFOR transfers electrons from pyruvate to ferredoxin. nih.gov

Currently, there are no specific studies detailing the direct metabolism of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) by Pyruvate:Ferredoxin Oxidoreductase (PFOR). Research on the substrate specificity of PFOR from various organisms, such as Hydrogenobacter thermophilus and Pyrococcus furiosus, has shown activity with pyruvate and has identified various electron acceptors. nih.govnih.gov While some PFOR enzymes exhibit broad substrate specificity for aldehydes, the interaction with complex keto acids like DIHPPA has not been documented. nih.gov

Kinetic and Mechanistic Studies of Associated Enzymes

Regulation of Enzyme Activity and Inactivation Mechanisms in the Presence of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

The regulation of pyruvate-metabolizing enzymes is a critical cellular process. For instance, PPDK activity is modulated by a regulatory protein (PDRP) that can both activate and inactivate the enzyme through phosphorylation and dephosphorylation. wikipedia.org In plants, this regulation is often linked to light and dark cycles. wikipedia.org

In the context of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), which is a byproduct of thyroid hormone metabolism, the relevant enzymatic regulation would likely involve enzymes in the tyrosine degradation pathway. nih.gov The enzymes responsible for thyroid hormone metabolism, the deiodinases, are themselves subject to complex regulation by hormones, growth factors, and nutritional status, which in turn affects the availability of precursors for DIHPPA. oncohemakey.com For example, hypothyroidism leads to decreased levels of deiodinase 1 (D1) and deiodinase 3 (D3), while hyperthyroidism has the opposite effect. oncohemakey.com

While direct studies are absent, it is conceivable that the presence of DIHPPA could influence pyruvate-metabolizing enzymes. For example, some keto acids have been shown to be competitive inhibitors of related enzymes. nih.gov However, without specific research, any potential regulatory or inactivation mechanisms of PPDK or PFOR by DIHPPA remain speculative.

Substrate Specificity and Inhibitory Effects of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) on Pyruvate-Metabolizing Enzymes

The substrate specificity of both PPDK and PFOR is centered around pyruvate. For PPDK, the binding site is located in the C-terminal domain. nih.gov For PFOR, inhibitors are known to bind to the active site, preventing the interaction with pyruvate and thereby halting energy production in susceptible organisms. frontiersin.org Known inhibitors of PFOR include nitazoxanide (B1678950) and its active metabolite, tizoxanide. wikipedia.org

Given its structural difference from pyruvate, it is plausible that (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) could act as an inhibitor of pyruvate-metabolizing enzymes. Phenylpyruvic acid derivatives have been studied in the context of enzyme inhibition. nih.gov For instance, 3-methoxy-4-hydroxyphenyl-pyruvate has been shown to be a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase. nih.gov This suggests that DIHPPA, a similar molecule, might exhibit inhibitory properties on enzymes with binding sites that can accommodate its larger, substituted phenyl group. However, no studies have specifically tested the inhibitory effects of DIHPPA on PPDK or PFOR.

Enzymatic Precursors and Products of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) Biosynthesis

The primary enzymatic precursor to (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is diiodotyrosine (DIT), a byproduct of thyroid hormone synthesis. nih.gov The thyroid gland produces thyroid hormones (T4 and T3) through the iodination of tyrosine residues on the protein thyroglobulin, a process catalyzed by thyroid peroxidase. fiveable.me This process also generates monoiodotyrosine (MIT) and diiodotyrosine (DIT).

The conversion of diiodotyrosine to DIHPPA is part of the tyrosine catabolism pathway. nih.gov This transformation is catalyzed by an aminotransferase, which removes the amino group from diiodotyrosine, leaving the corresponding keto acid, DIHPPA. oncohemakey.com

The metabolic fate of DIHPPA is less clearly defined in the available literature. However, based on the metabolism of the structurally similar 4-hydroxyphenylpyruvic acid, it is likely further metabolized. medchemexpress.com 4-hydroxyphenylpyruvic acid is converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase. medchemexpress.com It is plausible that DIHPPA could undergo a similar enzymatic conversion, potentially leading to diiodohomogentisic acid, though this has not been definitively established. The metabolism of similar phenylpyruvic acids can also involve oxidative rearrangement. nih.gov

Compound NameRole in Relation to (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)
(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)The central compound of this article.
PyruvatePrimary substrate for PPDK and PFOR.
Phosphoenolpyruvate (PEP)Product of the PPDK-catalyzed reaction.
Acetyl-CoAProduct of the PFOR-catalyzed reaction.
Diiodotyrosine (DIT)Enzymatic precursor to DIHPPA.
4-Hydroxyphenylpyruvic acidA structurally similar keto acid.
Homogentisic acidProduct of 4-hydroxyphenylpyruvate dioxygenase.
NitazoxanideKnown inhibitor of PFOR.
TizoxanideActive metabolite of nitazoxanide and PFOR inhibitor.
OxalateA known substrate analog for the pyruvate binding site of PPDK.
3-Methoxy-4-hydroxyphenyl-pyruvateA competitive inhibitor of a related enzyme.

Cellular and Physiological Roles of 3,5 Diiodo 4 Oxidophenyl Pyruvate 2

Localization and Compartmentalization within Cellular Structures

Direct research on the specific subcellular localization of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is limited. However, its position as a metabolic intermediate allows for informed inferences based on the known locations of related metabolic pathways. The conversion of amino acids to their corresponding keto acids primarily occurs in the cytosol and mitochondria.

The synthesis of DIHPPA from 3,5-diiodotyrosine is catalyzed by aminotransferases, enzymes found in both the cytoplasm and mitochondria. Subsequent metabolism of pyruvate (B1213749) derivatives can proceed in the mitochondria, where they enter pathways for energy production or biosynthesis. For instance, the related enzyme 4-hydroxyphenylpyruvate dioxygenase, which catalyzes a similar step in tyrosine catabolism, has been identified in the cytosol in plants and is involved in pathways that span multiple compartments. nih.gov Therefore, DIHPPA is likely present in both the cytosol, where it is formed from DIT, and the mitochondria, where it may undergo further conversion or be used as a metabolic substrate.

Role in Specific Cellular Processes and Pathways

There is no direct scientific evidence establishing a specific role for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in the cellular mechanisms of bicarbonate reclamation in the renal proximal tubule. This highly specific physiological process, responsible for reabsorbing approximately 85% of filtered bicarbonate, involves a cascade of ion transporters such as the Na+/H+ exchanger NHE3 and the Na+/HCO3– cotransporter NBCe1, as well as the enzyme carbonic anhydrase. nih.govkegg.jpnih.govresearchgate.net

However, thyroid hormones in a broader sense are known to exert significant influence on renal physiology. nih.gov Thyroid status affects renal hemodynamics, including renal plasma flow and the glomerular filtration rate (GFR). biochemistryjournal.netnih.gov Hypothyroidism is often associated with a decrease in GFR, while hyperthyroidism can increase it. nih.govkarger.com These systemic effects on kidney function would indirectly influence all tubular processes, including bicarbonate reclamation, but a direct regulatory role for DIHPPA in this pathway has not been identified.

While specific signaling pathways for DIHPPA have not been elucidated, its structural similarity to other biologically active molecules suggests potential regulatory functions. As a keto acid, it could act as a substrate for various enzymes or potentially as a competitive inhibitor for enzymes that process structurally similar compounds. For example, a related metabolite, 3-methoxy-4-hydroxyphenyl-pyruvate, has been shown to be a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase. nih.gov

Furthermore, other metabolites of thyroid hormones, such as 3,5-diiodo-L-thyronine (T2), are known to have rapid, non-genomic signaling functions, particularly by directly interacting with mitochondria to modulate energy metabolism. pagepressjournals.orgresearchgate.netnih.gov Given that DIHPPA is a closely related intermediate, it is plausible that it could possess similar, though likely less potent, bioactivity. It may participate in cellular signaling by influencing mitochondrial function or by acting as an allosteric regulator of metabolic enzymes, but further research is required to confirm such roles.

Comparative Biochemical Analysis across Biological Systems

In humans, (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is a naturally occurring intermediate in tyrosine metabolism, specifically in the pathway for thyroid hormone synthesis and degradation. hmdb.ca The amino acid tyrosine is first iodinated to form monoiodotyrosine (MIT) and subsequently 3,5-diiodotyrosine (DIT). wikipedia.org DIT serves as a direct precursor for the thyroid hormones thyroxine (T4) and triiodothyronine (T3). wikipedia.org

DIHPPA is formed when DIT undergoes transamination, a process that removes its amino group and replaces it with a keto group. wikipedia.orghmdb.ca This pathway is a part of the normal catabolism of iodotyrosines. The significance of DIHPPA lies in its role as a transient metabolite. Its formation and subsequent conversion are steps in the tightly regulated process of managing iodinated compounds, ensuring the proper synthesis of thyroid hormones and the breakdown of their precursors.

FeatureDescription
Precursor 3,5-Diiodotyrosine (DIT) wikipedia.org
Metabolic Pathway Tyrosine Metabolism, Thyroid Hormone Synthesis/Degradation hmdb.cahealthmatters.io
Enzymatic Step Transamination catalyzed by an aminotransferase hmdb.ca
Significance Intermediate in the catabolism of iodotyrosines
Subsequent Metabolite Can be further metabolized in pathways related to tyrosine degradation

This table summarizes the metabolic context of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in humans.

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is not an endogenous metabolite in the yeast Saccharomyces cerevisiae. This organism does not possess a thyroid system and does not naturally synthesize iodinated amino acids like DIT or thyroid hormones. nih.gov The metabolic pathways for producing such compounds are specific to vertebrates.

However, S. cerevisiae has been extensively used as a model organism to study the effects of iodine and thyroid hormone analogues. Studies have shown that yeast can take up small amounts of iodine from its environment, which can impact its growth and gene expression, often eliciting a stress response. oup.comnih.govtandfonline.comasm.org More significantly, S. cerevisiae is a valuable tool in bioassays for screening chemicals with potential thyroid hormone activity. nih.govjst.go.jpjst.go.jp In these systems, human thyroid hormone receptors are expressed in yeast cells, which then respond to the presence of external compounds like thyroid hormones or their analogues. nih.govnih.govresearchgate.net Therefore, while DIHPPA has no native metabolic relevance in yeast, the organism serves as a powerful heterologous system to investigate the compound's potential interactions with human proteins.

AspectFinding in Saccharomyces cerevisiae
Endogenous Presence Absent; yeast does not naturally synthesize iodotyrosines.
Metabolic Role None; not part of native yeast metabolic pathways.
Interaction with Iodine Can uptake small amounts of iodine, which affects growth and gene expression. nih.govoup.comnih.gov
Use as a Bioassay Tool Yeast is engineered to express human thyroid receptors to test the activity of external thyroid hormone analogues. nih.govjst.go.jpjst.go.jp

This table outlines the relationship between Saccharomyces cerevisiae and iodinated compounds like (3,5-Diiodo-4-oxidophenyl)pyruvate(2-).

Advanced Structural Characterization and Computational Studies of 3,5 Diiodo 4 Oxidophenyl Pyruvate 2

Spectroscopic Analysis for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. For (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), both ¹H and ¹³C NMR would provide critical data for structural assignment.

Expected ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The two equivalent aromatic protons would likely appear as a singlet in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the iodine atoms and the phenolic oxygen. The methylene protons adjacent to the pyruvate (B1213749) moiety would also exhibit a characteristic chemical shift.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms bonded to iodine would be significantly shifted downfield. The carbonyl carbons of the pyruvate group would also have characteristic resonances at the lower end of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.0135 - 140
Methylene CH₂3.8 - 4.240 - 45
C-I-90 - 95
C-O (phenolic)-155 - 160
C=O (keto)-190 - 195
C=O (carboxyl)-165 - 170

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) and for elucidating its fragmentation patterns, which can provide valuable structural information. In its anionic form, electrospray ionization (ESI) would be the preferred method.

The mass spectrum would show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M]²⁻. High-resolution mass spectrometry would allow for the determination of the exact molecular formula. Tandem MS (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions.

Expected Fragmentation Pathways:

Common fragmentation pathways would likely involve the loss of small molecules such as CO₂, H₂O, and cleavage of the bond between the aromatic ring and the pyruvate side chain. The presence of two iodine atoms would also result in a characteristic isotopic pattern.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Fragment Proposed Structure/Loss Predicted m/z
[M-H]⁻Parent molecule (acid form)432.84
[M-H-CO₂]⁻Decarboxylation of the pyruvate moiety388.85
[C₇H₄I₂O]⁻Cleavage of the pyruvate side chain373.84
[M-H-I]⁻Loss of an iodine atom305.94

Note: The m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) would be characterized by absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group.

C=O Stretch: Strong, sharp peaks between 1650 and 1750 cm⁻¹ would correspond to the carbonyl groups of the ketone and carboxylic acid.

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring.

C-I Stretch: The carbon-iodine bonds would give rise to absorptions in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Phenolic O-HStretch, broad3200 - 3600
Carboxylic Acid C=OStretch~1710
Ketone C=OStretch~1680
Aromatic C=CStretch1450 - 1600
C-IStretch500 - 600

X-ray Crystallography for Three-Dimensional Structure Determination of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) and its Complexes

While a specific crystal structure for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is not publicly available, analysis of related structures suggests that the molecule would adopt a conformation influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyruvate side chain. In a crystalline state, intermolecular hydrogen bonds and stacking interactions between the aromatic rings would likely play a significant role in the packing arrangement.

Computational Chemistry and Molecular Modeling Approaches

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to complement experimental data and to gain deeper insights into the electronic structure and reactivity of molecules like (3,5-Diiodo-4-oxidophenyl)pyruvate(2-).

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations can be used to optimize the geometry of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), predict its spectroscopic properties (NMR, IR), and analyze its electronic structure. These calculations can help in understanding the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule.

Key Insights from DFT Studies:

Optimized Geometry: DFT calculations would provide the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Properties: The calculations would reveal the distribution of charge, with the oxygen and iodine atoms being regions of high electron density. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical reactivity.

Spectroscopic Prediction: DFT can be used to calculate theoretical NMR and IR spectra, which can be compared with experimental data to confirm structural assignments.

Interactive Data Table: Predicted Molecular Properties from DFT

Property Predicted Value/Information
Dipole MomentModerate to high, due to polar functional groups
HOMO-LUMO GapIndicative of chemical reactivity and electronic transitions
Electrostatic Potential MapShows electron-rich (negative) and electron-poor (positive) regions
Mulliken Atomic ChargesQuantifies the partial charge on each atom

Molecular Dynamics Simulations of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic interactions between a ligand, such as (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), and its protein target. numberanalytics.comnih.gov This approach is crucial for understanding the stability of the protein-ligand complex, identifying key amino acid residues involved in binding, and characterizing the conformational changes that occur upon interaction. rsc.org

Given the structural similarity of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) to thyroid hormones and their metabolites, logical protein targets for simulation studies include the primary transport proteins found in blood serum: Transthyretin (TTR) and Human Serum Albumin (HSA). nih.govresearchgate.netnih.govnih.gov TTR, in particular, is a known carrier of the thyroid hormone thyroxine in both plasma and cerebrospinal fluid. nih.govwikipedia.org

A typical MD simulation protocol begins with the three-dimensional structure of the protein-ligand complex, often obtained from molecular docking. nottingham.ac.uk This complex is then placed in a simulated aqueous environment and subjected to a force field (a set of parameters describing the potential energy of the system) to govern the atomic interactions. numberanalytics.com The system is gradually heated and equilibrated before a production run, which can last for hundreds of nanoseconds to several microseconds, is performed to collect trajectory data. acs.org

Interactive Table: Key Interacting Residues in Transthyretin Binding Pocket with (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) during a 500 ns MD Simulation (Hypothetical Data)
ResidueInteraction TypeOccupancy (%)
LYS 15Hydrogen Bond, Electrostatic95.2
LEU 17Hydrophobic88.7
THR 106Hydrophobic76.5
SER 117Hydrogen Bond65.1
THR 119Halogen Bond (with Iodine)58.4
VAL 121Hydrophobic91.3

Prediction of Binding Affinities and Conformational Landscapes

Prediction of Binding Affinities

Predicting the binding affinity between a small molecule and a protein is a cornerstone of computational drug discovery and chemical biology. A common first step is molecular docking, which predicts the preferred orientation of the ligand within the protein's binding site and provides a scoring function to estimate the binding strength, typically expressed in kcal/mol. mdpi.com Generally, a stronger binding interaction is indicated by a more negative docking score, with values below -7.0 kcal/mol often considered indicative of a strong interaction. mdpi.com

For more rigorous and accurate predictions, post-docking methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach are employed. nih.govcomputabio.com This technique calculates the binding free energy by analyzing snapshots from an MD simulation. acs.org The total binding free energy (ΔG_bind) is calculated as the sum of changes in the gas-phase molecular mechanics (MM) energy, the solvation free energy, and the conformational entropy upon binding. acs.org

The equation is generally expressed as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes the van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies. acs.org

ΔG_solv is the solvation free energy, composed of polar and non-polar components. acs.org

-TΔS represents the change in conformational entropy upon binding, which is often computationally expensive to calculate and is sometimes omitted for relative ranking.

By calculating these energy components, MM/PBSA provides a more physically realistic estimation of binding affinity than docking scores alone. nih.govresearchgate.net

Interactive Table: Predicted Binding Affinities of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) with Target Proteins (Hypothetical Data)
Protein TargetDocking Score (kcal/mol)ΔE_vdW (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)ΔG_bind (MM/PBSA) (kcal/mol)
Transthyretin (TTR)-9.8-45.7-28.948.1-26.5
Human Serum Albumin (HSA)-8.5-40.2-20.541.3-19.4

Conformational Landscapes

Molecules, particularly those with rotatable bonds like (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), are not static entities but exist as an ensemble of different three-dimensional shapes or conformations. nih.gov The collection of all accessible conformations and the energy barriers between them is known as the conformational landscape. nih.gov

MD simulations are the primary computational tool for exploring this landscape. By simulating the molecule's movement over time, researchers can observe the full range of its flexibility. The conformational landscape of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) can be analyzed both when it is free in solution and when it is bound to a protein. This comparison reveals how the protein's binding pocket restricts the ligand's movement, often selecting for a single or a small subset of possible conformations.

To analyze the vast amount of data from an MD trajectory, dimensionality reduction techniques like Principal Component Analysis (PCA) are often used. nih.gov PCA can identify the dominant modes of motion, allowing the complex, high-dimensional trajectory to be visualized in a simpler 2D or 3D plot. nih.gov Clustering algorithms can then be applied to this simplified landscape to group similar structures together, identifying the most stable and frequently occurring conformational states. frontiersin.org Understanding the conformational landscape is vital, as the biologically active conformation of a ligand may not be its lowest-energy state in solution. nih.gov

Methodological Approaches in Researching 3,5 Diiodo 4 Oxidophenyl Pyruvate 2

Chromatographic and Separation Techniques for Isolation and Quantification of the Compound

The isolation and quantification of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) from biological samples such as serum, urine, or tissue homogenates present significant analytical challenges due to its low concentration and the complexity of the matrix. researchgate.net Chromatographic methods, particularly when coupled with mass spectrometry, are the techniques of choice for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of pyruvate (B1213749) derivatives and related metabolites. nih.govresearchgate.net The methodology involves several key steps:

Sample Preparation: Biological samples typically require pretreatment to remove interfering substances like proteins and salts. researchgate.netnih.gov This may involve protein precipitation with organic solvents (e.g., methanol), followed by centrifugation. nih.gov For urine samples, a simple dilution may be sufficient. researchgate.net

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed. A C18 column is often used to separate the compound from other metabolites based on its hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous solution (often with a formic acid modifier to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Mass Spectrometry Detection: Following separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.govnih.gov Operating in negative ion mode is often optimal for acidic compounds like pyruvate derivatives. nih.gov The high selectivity and sensitivity of tandem mass spectrometry (MS/MS), using multiple reaction monitoring (MRM), allows for precise quantification even at very low concentrations. nih.gov

Derivatization: To enhance detection sensitivity and chromatographic performance, derivatization may be employed. Reagents like 3-nitrophenylhydrazine (B1228671) can be used to react with the keto group of the pyruvate moiety, creating a derivative with improved ionization efficiency and chromatographic retention. researchgate.netnih.gov

The table below summarizes typical parameters for an LC-MS/MS method for analyzing pyruvate derivatives, which can be adapted for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-).

ParameterDescriptionExample
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high sensitivity and selectivity for complex matrices. nih.gov
Column Reversed-phase C18Atlantis dC18 (100 mm × 3.0 mm, 3 μm). nih.gov
Mobile Phase Gradient of aqueous formic acid and methanol/acetonitrile0.1% formic acid in water (A) and methanol (B). nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative ModeOptimal for acidic compounds like pyruvate derivatives. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Allows for specific precursor-to-product ion transitions for quantification. nih.gov
Quantification Stable isotope-labeled internal standards[U-13C]pyruvate can be used to correct for matrix effects and variations. nih.gov

In Vitro Enzymatic Assay Development and Optimization for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) Substrates

To understand the role of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in metabolic pathways, it is crucial to study the enzymes that synthesize or metabolize it, such as deiodinases or transaminases. nih.govnih.gov Developing in vitro enzymatic assays is a fundamental step in this process.

Assay Principles: Enzymatic assays for substrates like (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) can be designed to measure either the consumption of the substrate or the formation of a product. Several approaches exist:

Spectrophotometric/Fluorimetric Assays: These assays rely on a change in absorbance or fluorescence. For example, a fluorimetric assay for pyruvate can be based on its oxidation by pyruvate oxidase, which generates hydrogen peroxide. The hydrogen peroxide then reacts with a non-fluorescent probe (like Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified. nih.gov

Non-Radioactive Iodide Release Assays: Since (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is an iodinated compound, its metabolism by deiodinases would release iodide. The released iodide can be measured using the Sandell-Kolthoff reaction. nih.govfrontiersin.orgeuropa.eu This colorimetric method is based on the catalytic effect of iodide on the reduction of cerium(IV) by arsenite(III), leading to a measurable loss of color. europa.eu This approach avoids the need for radioactive materials. researchgate.net

Assay Optimization and Kinetics: The development of a robust enzymatic assay requires careful optimization of several parameters. nih.gov The goal is to determine the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.netnih.gov

Key optimization factors include:

Enzyme Source: Recombinantly expressed enzymes or tissue homogenates (e.g., from liver or kidney microsomes) can be used. nih.govnih.gov

Buffer Conditions: pH, ionic strength, and the presence of cofactors (e.g., dithiothreitol (B142953) (DTT) for deiodinases) must be optimized. frontiersin.org

Substrate Concentration: A range of substrate concentrations is used to determine the kinetic parameters.

Incubation Time and Temperature: These are controlled to ensure the reaction rate is linear and within the initial velocity phase. sigmaaldrich.com

The following table outlines a general procedure for developing an in vitro enzymatic assay for a deiodinase using a substrate like (3,5-Diiodo-4-oxidophenyl)pyruvate(2-).

StepDescriptionDetails
1. Reagent Preparation Prepare reaction buffer, substrate solution, and enzyme source.Buffer: Phosphate or HEPES buffer with EDTA and DTT. nih.govfrontiersin.org Enzyme: Human liver microsomes or recombinant DIO1. europa.eu
2. Reaction Initiation Mix enzyme, buffer, and substrate in a multi-well plate.The reaction is typically started by adding the substrate. nih.gov
3. Incubation Incubate at a controlled temperature (e.g., 37°C) for a specific time.Incubation time can range from minutes to hours depending on enzyme activity. frontiersin.org
4. Reaction Termination Stop the reaction, often by adding acid or a specific inhibitor.Acetic acid can be used to stop the reaction and prepare for iodide measurement. frontiersin.org
5. Product Detection Quantify the released iodide using the Sandell-Kolthoff reaction.Measure the change in absorbance at 405-420 nm. europa.eu
6. Data Analysis Calculate enzyme activity (e.g., pmol iodide/mg protein/min) and determine kinetic parameters (Km, Vmax).Plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation. researchgate.net

Isotopic Labeling Strategies for Tracing the Metabolic Fate of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

Isotopic labeling is a powerful technique for tracing the dynamic flow of metabolites through pathways in vitro and in vivo. bitesizebio.comnih.gov By introducing atoms with a different mass (stable isotopes) or radioactivity (radioisotopes) into a molecule, researchers can follow its transformation and incorporation into other compounds. bitesizebio.com

Radioisotopic Labeling: The presence of iodine in (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) makes it an ideal candidate for labeling with radioactive iodine isotopes, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). oup.comradiologyinfo.org The thyroid gland and associated enzymes readily take up and process iodine, making radioiodine a highly effective tracer for thyroid hormone metabolism. medlineplus.govmdanderson.org

Synthesis: The labeled compound would be synthesized by incorporating the radioiodine into the precursor molecule.

Tracing: The labeled (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is introduced into a biological system (e.g., cell culture or animal model). After a set time, samples are collected, and metabolites are separated (e.g., by HPLC).

Detection: A scintillation counter or autoradiography is used to detect and quantify the radioactivity in the parent compound and its metabolites, revealing the pathways of its conversion. wikipedia.org

Stable Isotope Labeling: Stable isotope tracing, often using Carbon-13 (¹³C) or Deuterium (²H), coupled with mass spectrometry, provides a non-radioactive alternative for tracking metabolic fate. nih.gov

Synthesis: A precursor molecule is synthesized with ¹³C atoms incorporated into its carbon backbone.

Tracing and Detection: The ¹³C-labeled precursor is administered, and LC-MS is used to track the mass shift as the labeled carbons are incorporated into downstream metabolites. nih.gov This allows for the quantitative measurement of flux through specific metabolic pathways. nih.gov For (3,5-Diiodo-4-oxidophenyl)pyruvate(2-), one could use a ¹³C-labeled tyrosine precursor to trace its formation.

The table below compares the two main isotopic labeling strategies.

FeatureRadioisotopic Tracing (e.g., ¹²⁵I)Stable Isotope Tracing (e.g., ¹³C)
Principle Detection of radioactive decay.Detection of mass difference by mass spectrometry. nih.gov
Detection Method Scintillation counting, autoradiography. wikipedia.orgMass Spectrometry (MS). nih.gov
Advantages Extremely high sensitivity; well-established for thyroid research. oup.comNo radioactivity, safer handling; provides detailed information on labeling patterns. nih.gov
Application Tracing iodine metabolism and deiodinase activity. wikipedia.orgQuantifying metabolic flux and pathway utilization. bitesizebio.comnih.gov

Genetic and Proteomic Approaches to Identify Interacting Biomolecules

Identifying the proteins that bind to, transport, or catalyze reactions involving (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is essential for understanding its biological function. Genetic and proteomic approaches provide powerful tools for this discovery process.

Genetic Approaches: Genetic studies, particularly genome-wide association studies (GWAS), have been instrumental in identifying genes that influence thyroid function and hormone levels. nih.govoup.com By correlating genetic variants (polymorphisms) with levels of thyroid metabolites, researchers can pinpoint candidate genes whose protein products may interact with compounds like (3,5-Diiodo-4-oxidophenyl)pyruvate(2-). For instance, known genes involved in thyroid hormone metabolism include those for deiodinases (e.g., DIO1, DIO2) and the TSH receptor (TSHR). nih.gov Investigating the impact of mutations or altered expression of these and other candidate genes can reveal their role in the metabolism of this specific pyruvate derivative.

Proteomic Approaches: Proteomics aims to identify proteins that physically interact with a molecule of interest. A common strategy is affinity purification coupled with mass spectrometry (AP-MS).

Bait Synthesis: (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is chemically modified to be used as "bait." This typically involves attaching a linker arm and a tag (like biotin) that allows it to be captured.

Affinity Purification: The tagged bait molecule is incubated with a cell lysate or tissue extract. Interacting proteins ("prey") will bind to the bait. The entire bait-prey complex is then pulled out of the mixture using beads coated with a high-affinity binder for the tag (e.g., streptavidin beads for a biotin (B1667282) tag).

Mass Spectrometry: After washing away non-specific binders, the captured proteins are eluted, separated (often by gel electrophoresis), and identified using mass spectrometry.

This approach can identify potential transporters, such as fatty acid-binding proteins (FABPs) which are known to bind and transport various lipophilic molecules, or enzymes that use the compound as a substrate. nih.govwikipedia.org

The following table summarizes these discovery approaches.

ApproachMethodologyObjectivePotential Findings for (3,5-Diiodo-4-oxidophenyl)pyruvate(2-)
Genetics Genome-Wide Association Studies (GWAS)Identify genetic variants associated with metabolite levels. oup.comIdentification of genes encoding enzymes or transporters (e.g., DIO1) involved in its metabolic pathway. nih.gov
Proteomics Affinity Purification-Mass Spectrometry (AP-MS)Isolate and identify proteins that directly bind to the compound.Discovery of specific binding proteins (e.g., FABPs), transporters, or enzymes that recognize it as a ligand or substrate. nih.govwikipedia.org
Proteomics Yeast Two-Hybrid SystemScreen a library of proteins for interactions with a known "bait" protein (e.g., a known enzyme).Identify regulatory proteins or components of a larger enzymatic complex that indirectly interact with the compound's metabolic pathway.

Future Directions and Research Gaps in 3,5 Diiodo 4 Oxidophenyl Pyruvate 2 Studies

Unraveling Undiscovered Metabolic Pathways and Physiological Roles

(3,5-Diiodo-4-oxidophenyl)pyruvate(2-), also known as 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA), is primarily recognized for its role as an intermediate in the biosynthesis of thyroid hormones. acs.org It participates in the intermolecular coupling mechanism for the formation of thyroxine (T4), where it combines with 3,5-diiodo-l-tyrosine (B556648) (DIT). This reaction is a critical step in the production of hormones essential for regulating metabolism and growth. acs.orgdiamond.ac.uk

However, the metabolic fate and physiological significance of DIHPPA beyond its function as a T4 precursor are largely unknown. Research into the metabolites of similar iodinated compounds, such as 3,5-diiodo-L-thyronine (3,5-T2), has revealed potent effects on energy metabolism, including the stimulation of mitochondrial fatty acid oxidation. nih.govnih.gov This raises the question of whether DIHPPA or its downstream metabolites possess independent biological activities.

Future investigations should aim to identify alternative metabolic pathways for DIHPPA. It is plausible that this compound is not solely dedicated to thyroxine synthesis and may be converted into other biologically active molecules. Identifying these potential metabolites and characterizing their physiological effects could unveil novel signaling pathways and endocrine functions. For instance, studies on the metabolism of 3,4-dihydroxyphenylalanine have shown that its corresponding keto acid can be a competitive inhibitor of certain enzymes, influencing other metabolic routes. nih.gov A similar regulatory role could exist for DIHPPA.

Investigating Regulatory Mechanisms Governing its Biological Concentrations

While the overarching regulation of the thyroid hormone synthesis pathway is well-documented, the specific mechanisms that govern the concentration of DIHPPA remain to be elucidated. It is unclear whether the formation and consumption of DIHPPA are passively driven by substrate availability and enzyme kinetics, or if specific regulatory proteins or feedback mechanisms directly control its levels.

Future research should focus on identifying the factors that modulate the enzymes responsible for the synthesis and degradation of DIHPPA. Investigating the kinetics of these enzymes and how they are influenced by various physiological signals will be crucial. Understanding this regulation is essential, as imbalances in the levels of thyroid hormone precursors can have significant physiological consequences.

Development of Advanced Analytical Techniques for In Vivo Detection and Quantification

A major hurdle in studying the physiological roles and metabolic fate of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) is the lack of sensitive and specific methods for its in vivo detection and quantification. Current analytical methods for iodinated compounds often involve in vitro analyses of biological samples or techniques designed for radioisotopes of iodine. nih.gov While methods like gas chromatography-mass spectrometry have been used to identify urinary metabolites of iodotyrosine, specific and real-time in vivo measurements of DIHPPA are not yet established. researchgate.net

The development of advanced analytical techniques is paramount for advancing our understanding of this compound. Molecularly imprinted polymers (MIPs) are emerging as a promising technology for creating highly specific and sensitive sensors for various molecules, including halogenated compounds. acs.org The application of MIP-based sensors could enable the real-time monitoring of DIHPPA concentrations in living organisms.

Furthermore, the use of positron emission tomography (PET) with iodine-124, a positron-emitting isotope, has shown promise for tracking labeled cells in vivo over extended periods. acs.org Adapting such radioiodination techniques to specifically label and track DIHPPA could provide invaluable insights into its distribution, metabolism, and clearance in the body. nih.gov

Elucidating the Broader Impact of Iodination on Pyruvate (B1213749) Metabolism and Related Pathways

The introduction of iodine atoms onto the phenyl ring of pyruvate to form DIHPPA represents a significant chemical modification. While the focus has been on the subsequent coupling reaction in thyroid hormone synthesis, the broader impact of this iodination on pyruvate metabolism itself is an area ripe for investigation. Pyruvate is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and fatty acid synthesis.

The presence of two large iodine atoms could sterically and electronically influence the interaction of the pyruvate moiety with various enzymes. It is conceivable that the formation of DIHPPA could divert pyruvate away from its primary metabolic fates, thereby impacting cellular energy production and biosynthetic processes. Studies on 3,5-diiodo-L-thyronine (3,5-T2) have shown that it can rapidly enhance mitochondrial fatty acid oxidation, suggesting that iodinated compounds can have profound effects on energy metabolism. nih.gov

Future research should explore whether (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) can interact with key enzymes in pyruvate metabolism and what the downstream consequences of such interactions might be. This line of inquiry could reveal a novel layer of regulation in cellular metabolism, where the iodination state of aromatic pyruvates influences metabolic pathway selection. Such findings would not only expand our understanding of thyroid biology but also shed light on the broader physiological effects of iodine. nih.gov

Q & A

Q. How can researchers characterize (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) using advanced analytical techniques?

Methodological Answer:

  • HPLC-MS/MS : Employ reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS) for precise quantification and structural elucidation. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve iodine-substituted aromatic pyruvate derivatives. Use MRM (multiple reaction monitoring) to track specific fragments, such as the loss of CO₂ from the pyruvate moiety .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., diiodo groups at positions 3 and 5). Chemical shifts near 170–180 ppm in 13C^{13}\text{C}-NMR indicate the deprotonated carbonyl group of the pyruvate backbone.
  • X-ray Crystallography : For crystalline samples, determine the exact stereochemistry and intermolecular interactions, particularly the coordination of the oxidophenyl group.

Q. What experimental considerations are critical for studying the stability of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) in aqueous solutions?

Methodological Answer:

  • pH Sensitivity : Monitor degradation kinetics across pH ranges (4–9) using UV-Vis spectroscopy. The oxidophenyl group may undergo protonation/deprotonation, altering solubility and reactivity.
  • Light and Temperature : Conduct stability tests under controlled light (e.g., amber vials) and temperatures (4°C vs. 25°C). Iodine substituents increase susceptibility to photodegradation.
  • Redox Activity : Use cyclic voltammetry to assess redox behavior, as the diiodo groups may participate in electron-transfer reactions, influencing stability .

Advanced Research Questions

Q. How might (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) interact with the pyruvate dehydrogenase complex (PDHC) in metabolic studies?

Hypothesis-Driven Answer:

  • Competitive Inhibition : The compound’s structural similarity to pyruvate suggests potential competition for binding to PDHC’s active site. Design assays using purified PDHC to measure KiK_i (inhibition constant) via NADH production rates .
  • Impact on Acetylation/Phosphorylation : Test whether the compound modulates PDHC activity by altering post-translational modifications (e.g., acetylation via SIRT3 or phosphorylation via PDK). Use immunoblotting with anti-acetyllysine or anti-phospho-PDHC antibodies .
  • Metabolic Flux Analysis : In cell models (e.g., macrophages or hepatocytes), track 13C^{13}\text{C}-labeled glucose to determine if the compound diverts carbon flux from the TCA cycle to alternative pathways, akin to dichloroacetate (DCA) .

Q. How can researchers resolve contradictions in data regarding the pro-inflammatory vs. anti-inflammatory effects of halogenated pyruvate derivatives?

Data Contradiction Analysis:

  • Context-Dependent Effects : Design experiments comparing outcomes in different cell types (e.g., M1 vs. M2 macrophages) or under varying oxygen tensions (normoxia vs. hypoxia). For example, iodine substituents may enhance ROS generation in immune cells, exacerbating inflammation, while suppressing lactate-driven TLR4/NF-κB signaling .
  • Dose-Response Curves : Systematically test concentrations (nM to mM) to identify biphasic effects. High concentrations might induce cytotoxicity, masking anti-inflammatory properties observed at lower doses.
  • In Vivo vs. In Vitro Discrepancies : Use sepsis models (e.g., LPS-challenged mice) to assess systemic effects. Compare with isolated cell studies to disentangle direct metabolic actions from secondary immune responses .

Q. What strategies can optimize the synthesis of (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) to minimize byproducts?

Synthetic Methodology:

  • Electrophilic Iodination : Start with 4-hydroxyphenylpyruvate and employ iodination via I₂/HIO₃ in acetic acid. Monitor reaction progress with TLC to avoid over-iodination.
  • Protection/Deprotection : Protect the pyruvate carboxylate group as a methyl ester during iodination to prevent side reactions. Use NaOH/MeOH for ester hydrolysis post-iodination.
  • Purification : Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the target compound from mono-iodinated or tri-iodinated byproducts .

Q. How does (3,5-Diiodo-4-oxidophenyl)pyruvate(2-) influence lipid metabolism in sepsis models?

Experimental Design:

  • Lipidomic Profiling : In septic mice, administer the compound and analyze plasma/tissue lipids via LC-MS. Focus on free fatty acids (FFAs), β-oxidation intermediates, and ketone bodies. Compare with DCA-treated cohorts to identify shared mechanisms .
  • Mitochondrial Respiration : Use Seahorse assays to measure OCR (oxygen consumption rate) in hepatocytes. A rise in OCR would indicate enhanced β-oxidation via PDHC activation, counteracting sepsis-induced lipidotoxicity .
  • Gene Expression : Perform qPCR on PPARα targets (e.g., CPT1A) to assess whether the compound modulates lipid metabolism transcriptionally, similar to thiamine .

Q. Methodological Resources

  • Analytical Standards : Cross-validate results with commercial pyruvate analogs (e.g., 3-(4-Methoxyphenyl)pyrazole) for method optimization .
  • Bioinformatics Tools : Use MetaboAnalyst for pathway enrichment analysis when tracking metabolic perturbations caused by the compound .

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(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)

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